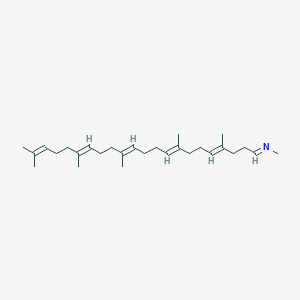
Squalene N-methylimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Squalene N-methylimine, also known as this compound, is a useful research compound. Its molecular formula is C28H47N and its molecular weight is 397.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects
Research has demonstrated that squalene can modulate immune responses, particularly in macrophages. A study indicated that squalene promotes wound healing by enhancing the anti-inflammatory cytokine production in M1 macrophages, thus facilitating tissue repair processes . The modulation of cytokines such as IL-10 and IL-4 suggests that Squalene N-methylimine may also exhibit similar immunomodulatory effects, potentially enhancing its application in wound healing therapies.
Anticancer Properties
Squalene has been investigated for its anticancer potential. It has shown efficacy against various cancer types, including breast and colon cancer . The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. This compound may enhance these effects due to its structural modifications that could improve bioavailability or target specificity.
Antioxidant Activity
Squalene is known for its antioxidant properties, which are crucial for protecting cells from oxidative stress . Studies indicate that it can scavenge free radicals more effectively than conventional antioxidants like vitamin E. This property is vital in developing formulations aimed at reducing oxidative damage in skin cells, making this compound a candidate for cosmetic applications focused on anti-aging and skin protection.
Case Studies and Findings
| Study | Findings | Application |
|---|---|---|
| Wound Healing | Squalene enhances IL-10 production in macrophages | Potential use in wound care products |
| Cancer Research | Induces apoptosis in breast cancer cells | Development of anticancer therapeutics |
| Antioxidant Research | Exhibits superior free radical scavenging | Formulation of skincare products |
Cardiovascular Health
Squalene has been linked to cardiovascular benefits by reducing LDL cholesterol levels and promoting overall heart health . The derivative this compound may retain these properties while offering enhanced efficacy due to its modified structure.
Nutritional Supplementation
As a component of dietary supplements, squalene is believed to support immune function and overall health . The inclusion of this compound in nutritional formulations could provide additional health benefits through improved absorption and bioactivity.
Eigenschaften
CAS-Nummer |
123453-64-5 |
|---|---|
Molekularformel |
C28H47N |
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
(4E,8E,12E,16E)-N,4,8,13,17,21-hexamethyldocosa-4,8,12,16,20-pentaen-1-imine |
InChI |
InChI=1S/C28H47N/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29-7/h14-16,20-21,23H,8-13,17-19,22H2,1-7H3/b25-15+,26-16+,27-20+,28-21+,29-23? |
InChI-Schlüssel |
VCGJAAAECOMPHW-FUDGTJQZSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=NC)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C |
Synonyme |
squalene N-methylimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















